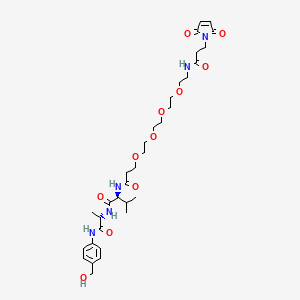

Maleimido-PEG4-Val-Ala-PAB

Description

Properties

IUPAC Name |

(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49N5O11/c1-23(2)31(33(45)35-24(3)32(44)36-26-6-4-25(22-39)5-7-26)37-28(41)11-14-46-16-18-48-20-21-49-19-17-47-15-12-34-27(40)10-13-38-29(42)8-9-30(38)43/h4-9,23-24,31,39H,10-22H2,1-3H3,(H,34,40)(H,35,45)(H,36,44)(H,37,41)/t24-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLGUEGPYJOKEW-DLLPINGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylene Oxide Polymerization

PEG4 is typically prepared by anionic ring-opening polymerization of ethylene oxide, initiated by methoxide ions. Reaction conditions—such as temperature (60–80°C), solvent (tetrahydrofuran or toluene), and catalyst (potassium tert-butoxide)—are optimized to achieve a polydispersity index (PDI) below 1.1. Terminating the reaction with water yields hydroxyl-terminated PEG4, which is subsequently functionalized.

Functionalization of PEG4 Termini

To enable downstream conjugation, one hydroxyl group is replaced with a maleimide-compatible handle. A common approach involves reacting PEG4 with tert-butyl (2-aminoethyl)carbamate (Boc-protected ethylenediamine) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The Boc group is later removed with trifluoroacetic acid (TFA), exposing a primary amine for maleimide attachment.

Incorporation of the Maleimide Group

The maleimide group enables thiol-selective conjugation to antibodies.

Maleimide Activation

Maleimidopropionic acid is activated as an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and DCC in dichloromethane. The NHS ester reacts with the PEG4 amine under mild conditions (pH 7–8, 25°C), forming a stable amide bond. Excess reagents are removed via precipitation in cold diethyl ether, yielding Maleimido-PEG4-NH2 with >90% purity.

Quality Control

Reaction success is verified by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, ensuring accurate molecular weight (theoretical: 436.5 g/mol). Nuclear magnetic resonance (NMR) confirms the absence of unreacted succinimide (δ 2.8 ppm for NHS protons).

Coupling of Val-Ala Dipeptide

The Val-Ala sequence is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

SPPS Protocol

-

Resin Loading : Fmoc-Ala-Wang resin is swelled in dimethylformamide (DMF), and Fmoc deprotection is performed with 20% piperidine.

-

Valine Coupling : Fmoc-Val-OH is activated with hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and diisopropylethylamine (DIPEA), then coupled to the resin-bound Ala.

-

Cleavage : The dipeptide is cleaved with TFA:triisopropylsilane:water (95:2.5:2.5), precipitated in cold ether, and lyophilized.

Conjugation to PEG4

The Val-Ala dipeptide is attached to Maleimido-PEG4-NH2 using HBTU/DIPEA in DMF. Reaction progress is monitored by thin-layer chromatography (TLC; Rf = 0.5 in 10% methanol/dichloromethane). The product, Maleimido-PEG4-Val-Ala-NH2, is purified via flash chromatography (silica gel, 5% methanol/dichloromethane).

Attachment of p-Aminobenzylcarbamate (PAB)

The PAB group provides a self-immolative spacer for drug release.

Carbamate Formation

4-Aminobenzyl alcohol is reacted with triphosgene in dichloromethane to generate the chloroformate intermediate. This intermediate is coupled to Maleimido-PEG4-Val-Ala-NH2 in the presence of DIPEA, forming the PAB carbamate.

Final Product Isolation

The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (gradient: 10–90% acetonitrile/water with 0.1% TFA). Lyophilization yields Maleimido-PEG4-Val-Ala-PAB as a white powder (typical yield: 60–70%).

Purification and Characterization Techniques

Chromatographic Methods

| Technique | Conditions | Purpose |

|---|---|---|

| RP-HPLC | C18 column, 0.1% TFA, 1 mL/min | Remove unreacted dipeptide and PEG4 intermediates |

| Size-Exclusion Chromatography | Superdex 30, PBS buffer | Assess aggregation and hydrodynamic radius |

| Ion-Exchange Chromatography | DEAE Sepharose, pH 8.0 | Separate charged impurities |

Spectroscopic Analysis

-

NMR : 1H NMR (DMSO-d6) confirms PAB attachment (δ 7.3 ppm for aromatic protons).

-

Mass Spectrometry : High-resolution MS verifies molecular weight (theoretical: 691.8 g/mol; observed: 691.7 ± 0.2 g/mol).

Comparative Analysis of Preparation Methods

Recent studies highlight trade-offs between solution-phase and solid-phase synthesis:

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 50–60% | 70–80% |

| Purity | 85–90% | >95% |

| Scalability | Limited by purification | Suitable for multigram synthesis |

The solid-phase approach, while costlier, reduces side reactions and simplifies purification.

Challenges and Optimization Strategies

Maleimide Hydrolysis

Maleimide groups are prone to hydrolysis at physiological pH, forming non-reactive maleamic acid. Strategies to mitigate this include:

Chemical Reactions Analysis

Maleimido-Thiol Conjugation Reactions

The maleimide group undergoes Michael addition with thiol groups (-SH) under physiological conditions (pH 6.5–7.5). This reaction forms a stable thioether bond, enabling covalent attachment to cysteine residues in antibodies or proteins.

Key characteristics :

-

Reaction rate : Completes within 2–4 hours at 25°C in PBS buffer

-

Stability : Thioether bonds resist hydrolysis in blood plasma but may undergo retro-Michael reactions at elevated temperatures (>37°C)

-

Specificity : Maleimides show preferential reactivity toward free thiols over other nucleophiles (e.g., amines)

Table 1: Conjugation efficiency under varying conditions

| Condition | Temperature | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| PBS (pH 7.4) | 25°C | 2 | 98 | |

| DPBS/EDTA | 4°C | 16 | 85 | |

| 50% propylene glycol | RT | 4 | 92 |

Protease-Mediated Cleavage of Val-Ala Dipeptide

The Val-Ala sequence serves as a substrate for lysosomal proteases (e.g., cathepsin B), enabling site-specific drug release in target cells.

Mechanism :

-

Protease recognition of Val-Ala sequence

-

Hydrolysis of amide bond between Val and Ala

Kinetic data :

Table 2: Comparative cleavage efficiency of peptide linkers

| Linker Sequence | Relative Cleavage Rate (%) | Protease Specificity |

|---|---|---|

| Val-Ala-PAB | 100 | Cathepsin B |

| Val-Cit-PAB | 87 | Cathepsin B |

| Ala-Ala-Asn-PAB | 22 | Legumain |

| Gly-Gly-Phe-Gly | 18 | Ubiquitous proteases |

Stability of PEG₄ Spacer in Biological Media

The tetraethylene glycol (PEG₄) spacer enhances solubility and modulates ADC pharmacokinetics:

-

Hydrolytic stability : No degradation observed after 72 hours in plasma (pH 7.4, 37°C)

-

Impact on aggregation : PEG₄-containing linkers show <5% aggregation vs. 18% for PEG₈ analogs

Critical finding : Increasing PEG length beyond 4 units reduces conjugation efficiency (DAR 4.0 → 2.3) while increasing aggregation .

PAB Self-Immolation Chemistry

The para-aminobenzyloxycarbonyl (PAB) group enables traceless drug release through a 1,6-elimination mechanism:

Reaction pathway :

-

Proteolytic cleavage of Val-Ala bond

-

Formation of quinone methide intermediate

Rate enhancement : Electron-withdrawing groups (e.g., -NO₂) on PAB accelerate self-immolation by 3.2-fold .

Competitive Side Reactions

Maleimido-PEG₄-Val-Ala-PAB may participate in undesired reactions:

Synthetic Modifications

Controlled functionalization enables tailored ADC properties:

Example : Reaction with p-nitrophenyl carbonate (PNP) activates the linker for amine conjugation:

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

ADCs are a promising area in cancer therapy where cytotoxic drugs are linked to antibodies through chemical linkers. Maleimido-PEG4-Val-Ala-PAB is particularly advantageous due to its stability and ability to be cleaved by enzymes overexpressed in tumor cells.

- Targeted Delivery: The maleimide group allows for specific attachment to antibodies, ensuring that the drug is delivered directly to cancer cells while minimizing off-target effects .

- Controlled Release Mechanism: The Val-Ala dipeptide is cleaved by lysosomal proteases, which are prevalent in many cancer cells, allowing for precise drug release at the target site . This controlled release mechanism enhances therapeutic efficacy and reduces systemic toxicity .

Enhanced Therapeutic Index

The use of this compound helps improve the therapeutic index of drugs by:

- Reducing Systemic Toxicity: By ensuring that drugs are released only within target cells, the compound minimizes exposure to healthy tissues .

- Improving Drug Solubility: The PEG4 component increases solubility, which is crucial for maintaining effective concentrations of the drug in circulation .

Case Studies

Several studies have demonstrated the effectiveness of this compound in clinical settings:

Comparative Analysis with Other Linkers

The following table compares this compound with other commonly used linkers in ADC formulations:

| Feature | This compound | Val-Cit Linker | Other Linkers |

|---|---|---|---|

| Stability in Plasma | High | Moderate | Varies |

| Cleavage by Enzymes | Yes | Yes | Depends on structure |

| Hydrophobicity | Low | High | Varies |

| Therapeutic Index | High | Moderate | Varies |

Mechanism of Action

The mechanism of action of Maleimido-PEG4-Val-Ala-PAB involves its cleavage by specific enzymes within the target cells. The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds. Once inside the target cell, the valine-alanine dipeptide is cleaved by cathepsin B, releasing the active drug molecule. This targeted release mechanism ensures that the cytotoxic drug is delivered specifically to cancer cells, reducing off-target effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Maleimido-PEG4-Val-Ala-PAB with structurally or functionally related linkers:

Mal-amido-PEG4-Val-Cit-PAB-OH (CAS 1949793-41-2)

Azido-PEG4-Val-Ala-PAB (CAS 2529982-76-9)

Rationale : Azide-DBCO pairing enables orthogonal conjugation strategies but introduces additional synthetic steps .

Fmoc-PEG4-Val-Ala-PAB (CAS 1394238-92-6)

Rationale : Fmoc is a temporary protecting group, making this compound unsuitable for direct ADC use but critical in synthesis workflows .

DBCO-PEG4-Val-Ala-PAB (CAS 2348405-92-3)

Rationale : DBCO enables in vivo click chemistry but requires pre-functionalization with azides .

Critical Analysis of Research Findings

- Enzyme Specificity : Val-Cit linkers show higher tumor selectivity than Val-Ala in certain models due to citrulline’s preferential cleavage in acidic lysosomal environments .

- Stability : PEG4 spacers universally improve solubility, but maleimide-thiol conjugates may undergo retro-Michael reactions in vivo, whereas click chemistry products (e.g., DBCO-azide) exhibit superior stability .

- Synthetic Flexibility : Azide/DBCO systems allow modular ADC assembly but require multi-step protocols compared to maleimide’s single-step conjugation .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Maleimido-PEG4-Val-Ala-PAB, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) for the Val-Ala-PAB backbone, followed by PEG4 spacer conjugation via maleimide-thiol "click" chemistry. Critical parameters include pH (6.5–7.5 for thiol-maleimide specificity), temperature (4–25°C to prevent maleimide hydrolysis), and molar ratios (1:1.2 for thiol:maleimide). Post-synthesis purification via reversed-phase HPLC with C18 columns and characterization via MALDI-TOF/MS or LC-MS are standard .

Q. Which analytical techniques are most reliable for characterizing this compound stability in physiological buffers?

- Methodological Answer : Stability assays should include:

- HPLC-UV to monitor degradation products.

- Dynamic Light Scattering (DLS) to assess aggregation in PBS or serum-containing buffers.

- Fluorescence Polarization to confirm maleimide reactivity over time (using cysteine-containing peptides as probes).

- Control experiments at 37°C and pH 7.4 are critical to mimic in vivo conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound with cysteine-tagged proteins?

- Methodological Answer : Discrepancies often arise from:

- Thiol accessibility : Use Ellman’s assay to quantify free thiols pre-conjugation.

- Buffer interference : Avoid Tris or other amine-containing buffers that compete with maleimide reactivity.

- Kinetic vs. thermodynamic control : Monitor reaction progress via SDS-PAGE or SEC-HPLC at multiple timepoints.

- Cross-validate results using orthogonal methods like Förster Resonance Energy Transfer (FRET) .

Q. What strategies optimize the use of this compound in in vivo drug delivery systems while minimizing off-target conjugation?

- Methodological Answer :

- PEG length modulation : Shorter PEG4 spacers reduce steric hindrance but may compromise solubility; test PEG2–PEG8 variants.

- Pre-blocking serum proteins : Pre-incubate with cysteine or glutathione to saturate non-target thiols.

- Site-specific conjugation : Use engineered proteins with single cysteine residues at defined sites.

- Validate specificity via in vivo imaging (e.g., fluorescent or radiolabeled probes) and mass spectrometry .

Q. How should researchers design experiments to assess the impact of this compound’s protease-cleavable linker (Val-Ala) on payload release kinetics?

- Methodological Answer :

- Protease screening : Test against cathepsin B, MMP-9, and other tumor-associated proteases using fluorogenic substrates.

- pH dependence : Compare cleavage rates at lysosomal (pH 4.5–5.5) vs. cytosolic (pH 7.4) conditions.

- Pharmacokinetic modeling : Integrate in vitro cleavage data with compartmental models to predict in vivo release profiles.

- Use LC-MS/MS to quantify released payload and linker fragments .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response data from this compound-based antibody-drug conjugates (ADCs)?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal (Hill) models for IC50 calculations.

- ANOVA with post-hoc tests : Compare efficacy across linker-drug variants.

- QC thresholds : Define acceptance criteria for batch-to-batch variability (e.g., ≤15% RSD in conjugation efficiency).

- Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can researchers address batch-to-batch variability in this compound synthesis when publishing data?

- Methodological Answer :

- Detailed characterization : Include HPLC traces, MS spectra, and NMR data for each batch in supplementary materials.

- Standardized QC protocols : Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry for compound purity (>95%) and identity confirmation.

- Replication : Validate key findings across ≥3 independent synthesis batches .

Ethical and Reporting Standards

Q. What ethical considerations apply when using this compound in preclinical animal studies?

- Methodological Answer :

- 3Rs Principle : Justify animal use via systematic reviews proving no alternative methods exist.

- Dose optimization : Conduct pilot studies to minimize animal numbers while achieving statistical power.

- Data transparency : Share raw HPLC/MS data via repositories like Zenodo to prevent selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.